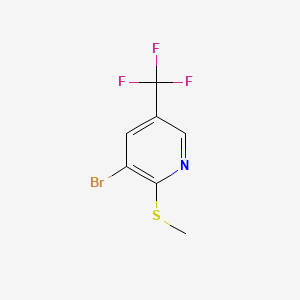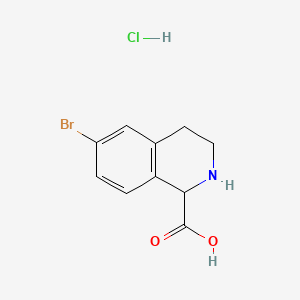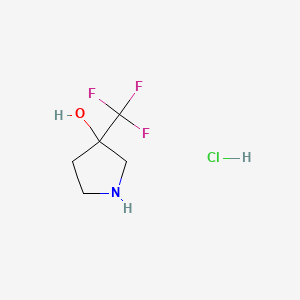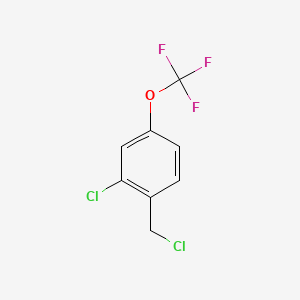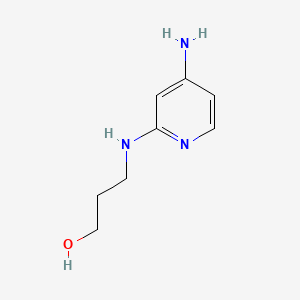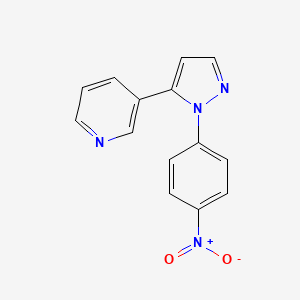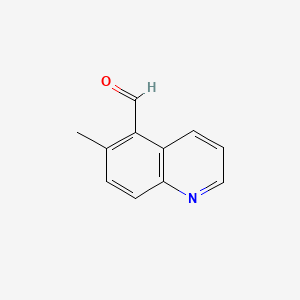
6-Methylquinoline-5-carbaldehyde
Overview
Description
6-Methylquinoline-5-carbaldehyde is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and is utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The molecular formula of 6-Methylquinoline-5-carbaldehyde is C11H9NO and its molecular weight is 171.20 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Methylquinoline-5-carbaldehyde can be represented by the IUPAC Standard InChI: InChI=1S/C10H9N/c1-8-4-5-10-9 (7-8)3-2-6-11-10/h2-7H,1H3 . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Synthesis and Characterization of Quinolinecarbaldehydes
- Scientific Field: Chemistry
- Application Summary: Quinolinecarbaldehydes, including 6-Methylquinoline-5-carbaldehyde, are synthesized and characterized in various studies . They are used in the synthesis of Schiff base derivatives .
- Methods of Application: The classical Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods are compared due to their importance . A carbene insertion reaction based on Reimer-Tiemann methodology is presented for making 7-bromo-8-hydroxyquinoline-5-carbaldehyde . Additionally, Duff and Vilsmeier-Haack reactions were used in the double formylation of quinoline derivatives .
- Results: The electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde, 6-(dimethylamino)quinoline-5-carbaldehyde and its methylated derivative were investigated, and a strong correlation between the chemical structure and obtained reduction and oxidation potentials was found .
Therapeutic Potential of Quinoline Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes 6-Methylquinoline-5-carbaldehyde.
- Methods of Application: Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results: The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
Biological and Pharmaceutical Applications
- Scientific Field: Medicinal Chemistry
- Application Summary: Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry . Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
- Methods of Application: A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results: The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .
Antimicrobial Activity
- Scientific Field: Pharmacology
- Application Summary: Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Methods of Application: Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
- Results: Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Synthesis of Bioactive Chalcone Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Quinoline derivatives, including 6-Methylquinoline-5-carbaldehyde, are used in the synthesis of bioactive chalcone derivatives . These compounds have various pharmacological activities .
- Methods of Application: The synthesis involves the use of various reaction protocols, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
- Results: The synthesized chalcone derivatives have shown potential biological and pharmaceutical activities .
Antiviral Activity
- Scientific Field: Pharmacology
- Application Summary: Quinoline derivatives have been found to exhibit antiviral activity . This includes 6-Methylquinoline-5-carbaldehyde.
- Methods of Application: The antiviral activity of quinoline derivatives is often enhanced through chemical modification .
- Results: Quinolines have been used extensively in the treatment of various diseases, including viral infections .
Safety And Hazards
Future Directions
While specific future directions for 6-Methylquinoline-5-carbaldehyde are not available, the field of quinoline derivatives is vast and continues to grow. There is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
6-methylquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-4-5-11-9(10(8)7-13)3-2-6-12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMOLFSWXMCPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289391 | |
| Record name | 5-Quinolinecarboxaldehyde, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoline-5-carbaldehyde | |
CAS RN |
1211489-16-5 | |
| Record name | 5-Quinolinecarboxaldehyde, 6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211489-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Quinolinecarboxaldehyde, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)
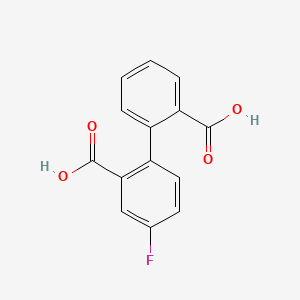
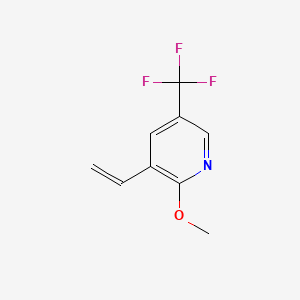
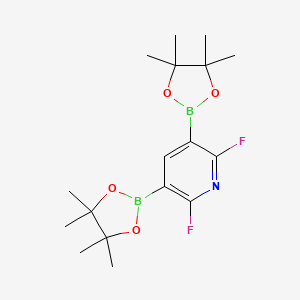
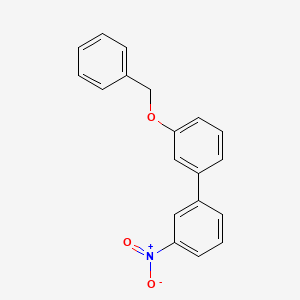
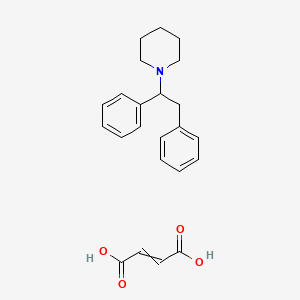
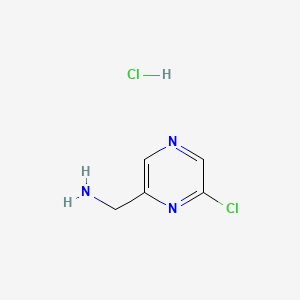
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
